molecular formula C12H9Cl2N3 B13994010 Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- CAS No. 7145-65-5

Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)-

Cat. No.: B13994010
CAS No.: 7145-65-5
M. Wt: 266.12 g/mol
InChI Key: CGFOMWCQKNHSOI-UHFFFAOYSA-N
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Description

Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- is a chemical compound with the molecular formula C12H9Cl2N3 It is known for its distinctive structure, which includes a benzenamine core substituted with two chlorine atoms and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- typically involves the diazotization of 2,6-dichloroaniline followed by coupling with aniline. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the successful formation of the diazonium salt and its subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine,2,4-dichloro-
  • Benzenamine,2,4,6-trichloro-
  • Benzenamine,N-phenyl-4-(phenylazo)-

Uniqueness

Benzenamine,2,6-dichloro-4-(2-phenyldiazenyl)- is unique due to its specific substitution pattern and the presence of the phenyldiazenyl group. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

7145-65-5

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.12 g/mol

IUPAC Name

2,6-dichloro-4-phenyldiazenylaniline

InChI

InChI=1S/C12H9Cl2N3/c13-10-6-9(7-11(14)12(10)15)17-16-8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

CGFOMWCQKNHSOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

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